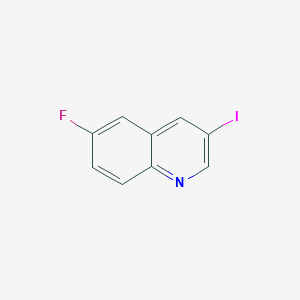

6-Fluoro-3-iodoquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Fluoro-3-iodoquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinolines are known for their wide range of biological activities and applications in medicinal chemistry. The incorporation of fluorine and iodine atoms into the quinoline structure enhances its chemical reactivity and biological activity, making this compound a valuable compound for various scientific research applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction, where a fluorine atom is introduced into the quinoline ring, followed by the iodination of the fluorinated quinoline . The reaction conditions often involve the use of fluorinating agents such as Selectfluor and iodinating agents like iodine or N-iodosuccinimide (NIS) under controlled temperature and solvent conditions .

Industrial Production Methods: Industrial production of 6-Fluoro-3-iodoquinoline may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, with the use of continuous flow reactors and advanced purification techniques .

Analyse Des Réactions Chimiques

Types of Reactions: 6-Fluoro-3-iodoquinoline undergoes various chemical reactions, including:

Substitution Reactions: Both the fluorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Cross-Coupling Reactions: The iodine atom in this compound makes it a suitable candidate for cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium fluoride or potassium fluoride in polar aprotic solvents.

Electrophilic Substitution: Reagents like iodine or N-iodosuccinimide in the presence of a catalyst.

Cross-Coupling Reactions: Palladium or copper catalysts with appropriate ligands and bases.

Major Products:

Substitution Products: Fluoroquinolines or iodoquinolines with various functional groups.

Cross-Coupling Products: Biaryl or alkyne-substituted quinolines.

Oxidation/Reduction Products: Quinoline N-oxides or dihydroquinolines.

Applications De Recherche Scientifique

6-Fluoro-3-iodoquinoline has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules through cross-coupling reactions.

Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Industry: Utilized in the development of materials such as liquid crystals and dyes.

Mécanisme D'action

The mechanism of action of 6-Fluoro-3-iodoquinoline involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological targets, while the iodine atom increases its reactivity and ability to undergo further chemical modifications . These properties make it a versatile compound for drug design and development .

Comparaison Avec Des Composés Similaires

6-Fluoroquinoline: Lacks the iodine atom, making it less reactive in cross-coupling reactions.

3-Iodoquinoline: Lacks the fluorine atom, resulting in different biological activity and chemical reactivity.

5,8-Difluoroquinoline: Contains two fluorine atoms, leading to different substitution patterns and reactivity.

Uniqueness: 6-Fluoro-3-iodoquinoline is unique due to the presence of both fluorine and iodine atoms, which confer distinct chemical and biological properties. The combination of these halogens enhances its reactivity and potential for diverse applications in scientific research .

Activité Biologique

6-Fluoro-3-iodoquinoline is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on antimalarial properties, antifungal effects, and structure-activity relationships (SAR).

Antimalarial Activity

Recent studies have highlighted the effectiveness of this compound derivatives in combating malaria. One such study demonstrated that compounds with halogen substitutions at the 6-position, including 6-fluoro variants, exhibited significant potency against Plasmodium falciparum, the causative agent of malaria.

Key Findings:

- Selectivity and Potency : The compound showed remarkable selectivity towards the parasite's cytochrome bc1 complex, with an EC50 value of 0.56 nM, indicating a high level of efficacy against malaria parasites while sparing human enzymes .

- Comparative Efficacy : In vivo studies indicated that certain derivatives were 30-fold more effective than atovaquone, a standard antimalarial drug, showcasing their potential as superior therapeutic agents .

Antifungal Activity

The antifungal properties of this compound have also been investigated. Research into its structural analogs revealed varying degrees of antifungal activity against pathogens such as Candida neoformans.

Antifungal Efficacy:

- Activity Against Fungi : The compound demonstrated significant antifungal activity with lower potency compared to unsubstituted analogs but still showed promise in treating fungal infections .

- Structure-Activity Relationship (SAR) : Variations in substituents affected the antifungal potency. For instance, methoxy-substituted analogs exhibited enhanced activity against C. neoformans, suggesting that specific modifications can optimize therapeutic effects .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for developing more effective derivatives. The presence of halogen atoms at specific positions on the quinoline ring has shown to influence both antimalarial and antifungal activities.

Observations:

- Halogen Substitution : Substituents at the 6-position significantly impact biological activity. For example, compounds with fluorine or iodine substitutions have been linked to increased selectivity and potency against target pathogens .

- Metabolic Stability : Structural modifications also affect metabolic stability, which is essential for ensuring that compounds remain active in vivo. Certain derivatives were noted to have improved stability compared to their predecessors .

Case Studies

Several case studies have illustrated the biological potential of this compound derivatives:

- Antimalarial Testing : In vivo testing on murine models showed that specific analogs provided complete cures at low dosages (e.g., 0.3 mg/kg/day), reinforcing their potential as effective antimalarials .

- Fungal Resistance Studies : In vitro assays indicated that some derivatives could overcome resistance mechanisms in C. neoformans, offering insights into their therapeutic applications in resistant fungal infections .

Propriétés

IUPAC Name |

6-fluoro-3-iodoquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FIN/c10-7-1-2-9-6(3-7)4-8(11)5-12-9/h1-5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZLTYZPDUYKBQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C=C2C=C1F)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FIN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.